DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE
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Overview
Description
DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE is a complex organic compound characterized by its unique structure and chemical properties. This compound contains a total of 48 bonds, including 23 non-hydrogen bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE involves multiple steps, typically starting with the preparation of the trimethylphenyl sulfonamide precursor. This precursor is then subjected to various chemical reactions to introduce the dimethylamino group and other functional groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and amines .
Scientific Research Applications
DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the aromatic ring and dimethylamino group contribute to hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Trimethylphenyl Sulfonamide: Shares the sulfonamide group but lacks the dimethylamino group.
Dimethyl Sulfamide: Contains the dimethylamino group but lacks the aromatic ring.
Sulfonyl Chlorides: Precursors used in the synthesis of sulfonamides.
Uniqueness: DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and dimethylamino groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(dimethylsulfamoylamino)-1,3,5-trimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-8-6-9(2)11(10(3)7-8)12-16(14,15)13(4)5/h6-7,12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPYXZBFKNCSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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